molecular formula C13H17NO2S B2740380 Ethyl 5-phenylthiomorpholine-3-carboxylate CAS No. 2248259-81-4

Ethyl 5-phenylthiomorpholine-3-carboxylate

Cat. No.: B2740380
CAS No.: 2248259-81-4
M. Wt: 251.34
InChI Key: VALQTTSYTXZLMV-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiomorpholine-3-carboxylate is an organic compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing a sulfur atom and a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenylthiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with ethyl chloroformate and phenylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylthiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states of sulfur using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives with reduced sulfur.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

Ethyl 5-phenylthiomorpholine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-phenylthiomorpholine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur atom in the thiomorpholine ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further modulating biological activity.

Comparison with Similar Compounds

Ethyl 5-phenylthiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives and related compounds, such as:

    Thiomorpholine: The parent compound without the ethyl ester and phenyl groups.

    Ethyl 5-methylthiomorpholine-3-carboxylate: A similar compound with a methyl group instead of a phenyl group.

    Phenylthiomorpholine: Lacks the ethyl ester group but contains the phenyl group.

    Morpholine derivatives: Compounds with an oxygen atom instead of sulfur in the ring.

Properties

IUPAC Name

ethyl 5-phenylthiomorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-13(15)12-9-17-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALQTTSYTXZLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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